Moxifloxacin isoMer

Pharmaceutical Quality Control Impurity Profiling Enantiomeric Purity

Ensuring enantiomeric purity of moxifloxacin API requires a certified (R,R)-isomer reference standard to meet EP/BP impurity G limits (≤0.15%). Moxifloxacin isoMer (CAS 1346747-14-5) addresses this need as a qualified chiral reference material. • Enables accurate HPLC chiral separation method validation with LODs as low as 0.098 µg/mL • Supplied with full characterization data (NMR, MS, HPLC) for ANDA/DMF regulatory submissions • Available with ≥95% purity; immediate global dispatch

Molecular Formula C21H24FN3O4
Molecular Weight 401.4 g/mol
CAS No. 1346747-14-5
Cat. No. B090184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxifloxacin isoMer
CAS1346747-14-5
Synonyms3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-, rel-
Molecular FormulaC21H24FN3O4
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
InChIInChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1
InChIKeyFABPRXSRWADJSP-BZNIZROVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moxifloxacin (R,R)-Isomer Impurity Reference Guide


Moxifloxacin isoMer (CAS 1346747-14-5), also designated as (4R,7R)-Moxifloxacin, Ent-Moxifloxacin, or Moxifloxacin Impurity G, is the (R,R)-enantiomer of the fourth-generation fluoroquinolone antibiotic moxifloxacin . Moxifloxacin possesses two chiral centers; the clinically administered active pharmaceutical ingredient (API) is exclusively the (S,S)-enantiomer [1]. The (R,R)-isomer is a chiral impurity that may arise during synthesis or degradation and is strictly controlled in pharmaceutical formulations to ensure enantiomeric purity and drug safety [1][2].

Material
Certified (R,R)-enantiomer impurity reference standard
Use Context
Chiral HPLC method development and QC validation
Selection Logic
Required for enantiomeric purity testing per pharmacopeial monographs

Why Moxifloxacin isoMer Is Not a Substitute


Fluoroquinolone enantiomers can exhibit markedly different biological activities; the (S,S)-moxifloxacin enantiomer is the potent antibacterial agent, whereas the (R,R)-enantiomer (Moxifloxacin isoMer) is an impurity with undefined pharmacological activity [1]. Regulatory authorities mandate strict control of this chiral impurity in drug substances and finished products to prevent potential adverse effects or reduced efficacy [2]. Consequently, Moxifloxacin isoMer is not a therapeutic alternative but an essential analytical reference material required for method development, validation, and routine quality control in pharmaceutical manufacturing and regulatory submissions [2][3].

Cannot substitute for (S,S)-moxifloxacin in antibacterial research; the (R,R)-isomer is an impurity with unreported biological activity.
Using an unvalidated non-chiral standard risks inaccurate impurity quantification; this reference material is required for method compliance with BP/Ph. Eur. impurity limits.

Moxifloxacin isoMer: Regulatory & Analytical Evidence


BP 2025 Impurity G Limit

The British Pharmacopoeia 2025 monograph for Moxifloxacin Hydrochloride specifies a maximum limit of 0.15% for impurity G, which corresponds to the (R,R)-enantiomer (Moxifloxacin isoMer). This limit is enforced using a chiral liquid chromatography method that employs copper(II)-sulfate and isoleucine as chiral additives to achieve baseline separation of the enantiomers [1].

Impurity G Limit
Specification review
≤ 0.15% (w/w)
Defines maximum allowable (R,R)-isomer in drug substance
Per BP 2025/Ph. Eur. 11.6, chiral LC method
Pharmaceutical Quality Control Impurity Profiling Enantiomeric Purity

Optimized Chiral HPLC Detection Sensitivity

A 2025 study reported an optimized chiral isocratic HPLC method for the determination of moxifloxacin hydrochloride and its (R,R)-isomeric impurity (impurity G). The method achieved a limit of detection (LOD) of 0.098 µg/mL and a limit of quantification (LOQ) of 0.298 µg/mL for the (R,R)-isomer, representing an improvement in sensitivity compared to earlier pharmacopeial methods [1].

Detection Sensitivity
Analytical context
LOD 0.098 µg/mL, LOQ 0.298 µg/mL
Enables trace-level impurity detection with improved sensitivity
2025 optimized isocratic HPLC method
Analytical Method Development Chiral Chromatography Impurity Quantification

BP 2025 Peak Resolution Requirement

The British Pharmacopoeia 2025 method for enantiomeric purity of moxifloxacin hydrochloride mandates a peak-to-valley ratio of at least 2.0 for the separation of impurity G (the (R,R)-isomer) from moxifloxacin. This system suitability criterion ensures reliable resolution and accurate quantification of the chiral impurity at the specified limit of 0.15% [1].

Peak Resolution
Specification review
Peak-to-valley ≥ 2.0
Ensures reliable separation for accurate enantiomeric quantitation
BP 2025 system suitability criterion
Chiral Separation HPLC Method Validation System Suitability

Ligand-Exchange LC Detection Limit

An earlier stereospecific LC method using ligand-exchange chromatography on a reversed-phase column with L-isoleucine-Cu(II) as chiral selector was capable of detecting the (R,R)-enantiomer of moxifloxacin at a concentration as low as 0.1 µg/mL with a 20 µL injection volume. The method provided a reliable tool for quantifying the chiral impurity in bulk drug substances [1].

Detection Limit
Method context
LOD 0.1 µg/mL (20 µL injection)
Demonstrates detection capability well below regulatory impurity limit
2009 ligand-exchange RP-LC method
Chiral Separation Ligand-Exchange Chromatography Impurity Analysis

Moxifloxacin isoMer: R&D and QC Applications


HPLC Impurity Reference Standard Validation

Moxifloxacin isoMer is used as a certified reference standard to validate HPLC methods for the detection and quantification of the (R,R)-enantiomer in moxifloxacin drug substances and finished products. The compound's availability with defined purity (>95% by HPLC) enables accurate calibration and system suitability testing, ensuring compliance with regulatory specifications such as the BP 2025 impurity G limit of ≤0.15% [1][2].

Characterization Data for ANDA & DMF

In support of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), Moxifloxacin isoMer is employed to generate characterization data—including NMR, MS, and HPLC chromatograms—that demonstrate the identity and purity of the impurity reference material. This data is critical for establishing impurity profiles and for demonstrating analytical method capability to control the (R,R)-isomer within acceptable limits [1][3].

Chiral Separation Method Optimization

Researchers utilize Moxifloxacin isoMer to develop and optimize chiral separation methods, such as ligand-exchange chromatography or cyclodextrin-based chiral stationary phases. The compound serves as the target analyte for assessing enantioselectivity, resolution, and detection sensitivity. Recent studies have achieved LODs as low as 0.098 µg/mL using optimized HPLC conditions, facilitating rigorous enantiomeric purity testing [2][3].

Application
Selection Property
Validation Focus
HPLC Impurity Reference Standard Validation
Certified purity and chiral identity
Method calibration and system suitability testing
ANDA & DMF Characterization Data
Spectroscopic and chromatographic identity data
Impurity profile documentation and method capability demonstration
Chiral Separation Method Optimization
Enantioselectivity and detection sensitivity
LOD/LOQ verification and resolution validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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